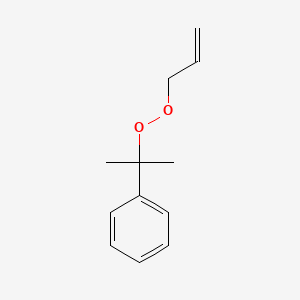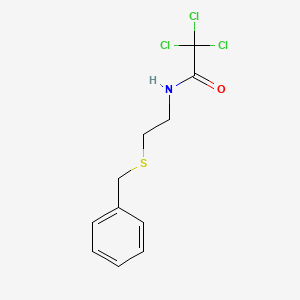![molecular formula C10H15ClN2O2 B13770405 [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride CAS No. 67049-79-0](/img/structure/B13770405.png)
[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride: is a quaternary ammonium salt derived from the combination of dimethylcarbamoyl and phenyl groups with a methanaminium cation . This compound is used primarily in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride typically involves the reaction of dimethylcarbamoyl chloride with a phenylmethanaminium precursor under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
Chemistry: In chemistry, [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride is used as a reagent in various organic synthesis reactions, including the preparation of complex organic molecules .
Biology: The compound is used in biological research to study the effects of quaternary ammonium salts on cellular processes and membrane permeability .
Medicine: In medicine, it is investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes .
Industry: Industrially, the compound is used in the formulation of disinfectants and antiseptics .
Mechanism of Action
The mechanism of action of [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Cetyltrimethylammonium bromide: Used in various industrial and laboratory applications.
Tetrabutylammonium chloride: Commonly used in phase-transfer catalysis.
Uniqueness: Compared to these similar compounds, [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride offers unique properties such as higher stability under various conditions and a broader spectrum of antimicrobial activity .
Properties
CAS No. |
67049-79-0 |
|---|---|
Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12(2)10(13)14-9-6-4-3-5-8(9)7-11;/h3-6H,7,11H2,1-2H3;1H |
InChI Key |
SLWAOBSMOFJRPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1C[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


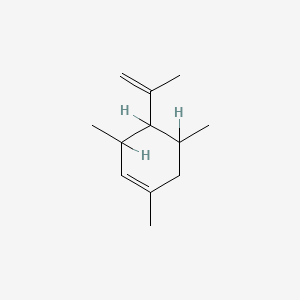
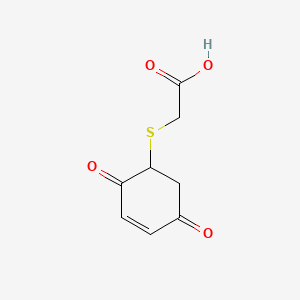
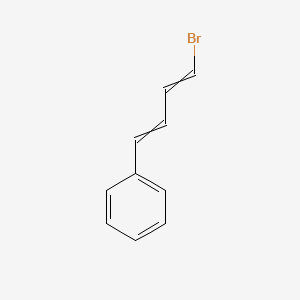
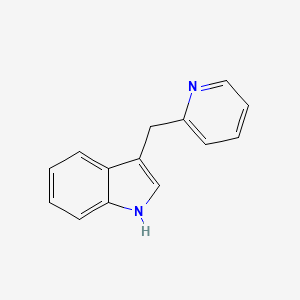


![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)
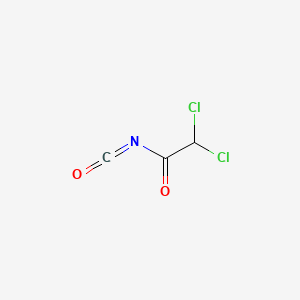
![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)
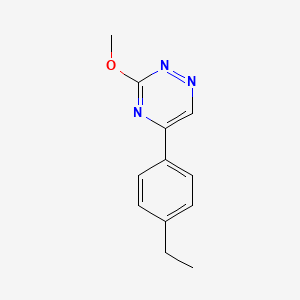
![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)
![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
